(-)-alpha-Tocopherol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

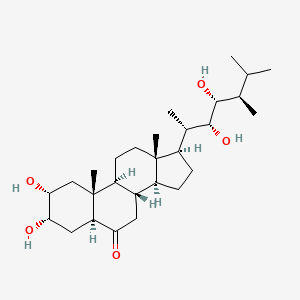

(S,S,S)-alpha-tocopherol is the (S,S,S)-stereoisomer of alpha-tocopherol. It is an enantiomer of a (R,R,R)-alpha-tocopherol.

(-)-alpha-Tocopherol is a natural product found in Euglena gracilis, Calea jamaicensis, and other organisms with data available.

Applications De Recherche Scientifique

Antioxidant and Radical Scavenger : (-)-alpha-Tocopherol is recognized for its classic free radical scavenging antioxidant properties. Its deficiency impairs mammalian fertility and it plays a key role in various metabolic processes in plants, especially under stress conditions (Hensley et al., 2004).

Enhancing Vitamin E Content in Plants : Metabolic engineering has been used to elevate the this compound content in plants, which is essential for mammalian diets and associated with decreased incidence of degenerative human diseases (Shintani & DellaPenna, 1998).

Design and Synthesis of Analogues : Its structure has led to the design and synthesis of more potent antioxidant analogues for clinical and nutritional applications in human health (Cerecetto & López, 2007).

Stabilization in Food Products : The stability of this compound in food products, particularly in the context of its bioactivity, has been a focus of research, leading to its entrapment in nanofibers and films for better retention (Li et al., 2016).

Antioxidant and Prooxidant Activity : Its antioxidant and prooxidant activities have been studied in human plasma and low-density lipoprotein, providing insights into its balanced roles in vivo (Kontush et al., 1996).

Prevention and Therapy in Human Diseases : this compound's roles in the prevention and therapy of human diseases like heart disease, cancer, and Alzheimer's disease have been explored, showcasing its diverse functions beyond being a simple antioxidant (Tucker & Townsend, 2005).

Antioxidant Function and Metabolism : Its role in the antioxidant function and linkage to cellular metabolism have been subjects of study, particularly focusing on its redox cycles and interaction with other antioxidants (Liebler, 1993).

Antibiotic Activity Enhancement : Research has shown that this compound can enhance the antibiotic activity of aminoglycosides, suggesting its potential in combating multiresistant bacteria (Andrade et al., 2014).

Bioavailability and Pharmacological Effects : The development of novel formulations to enhance the oral bioavailability and pharmacological effects of this compound, particularly in nano-emulsion systems, has been a significant area of research (Hatanaka et al., 2010).

Thermal Degradation Behavior in Edible Oils : The effect of this compound on the thermal degradation behavior of edible oils has been studied, highlighting its role as an antioxidant at higher temperatures (Arora et al., 2010).

Mécanisme D'action

Target of Action

(-)-alpha-Tocopherol, also known as Vitamin E, primarily targets cell membranes, lipoproteins, and other circulating molecules in the body . Its role is to act as a potent antioxidant, protecting these targets from oxidative damage by neutralizing free radicals .

Mode of Action

The mode of action of this compound involves its interaction with reactive oxygen species (ROS), such as free radicals . Free radicals can cause oxidative damage to cells and tissues, leading to various diseases. This compound neutralizes these free radicals, thereby preventing oxidative damage .

Biochemical Pathways

This compound affects several biochemical pathways. Its antioxidant properties play a crucial role in the lipid peroxidation pathway, where it prevents the oxidation of polyunsaturated fatty acids . It also influences the inflammatory response pathway by inhibiting the production of pro-inflammatory mediators .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability . After oral administration, it is absorbed in the intestines and distributed throughout the body, particularly in lipid-rich tissues due to its lipophilic nature . It is metabolized in the liver and excreted via bile and feces .

Result of Action

The primary result of this compound’s action is the protection of cells from oxidative damage. By neutralizing free radicals, it prevents lipid peroxidation, protein oxidation, and DNA damage . This antioxidant action contributes to the prevention of various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity can be enhanced in the presence of other antioxidants like Vitamin C . Moreover, factors like diet, age, and health status can affect its absorption and bioavailability .

Propriétés

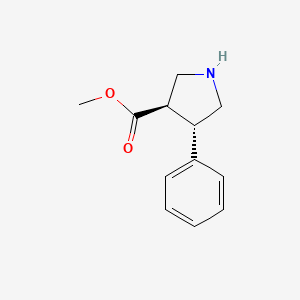

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 |

Source

|

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 |

Source

|

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)